2-(萘-1-基甲基)-1,1-二氧代-1,2-苯并噻唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

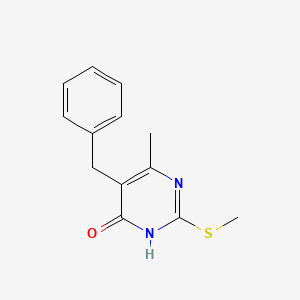

The compound "2-(Naphthalen-1-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-one" is a chemical entity that appears to be related to naphthalene-based structures and benzothiazole derivatives. The naphthalene moiety is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, which is known for its presence in various organic compounds with diverse applications. Benzothiazole is a heterocyclic compound containing sulfur and nitrogen, often used in the synthesis of various chemicals with potential biological activities.

Synthesis Analysis

The synthesis of naphthalene derivatives can involve various strategies, including aromatic ring annulation. For instance, (Benzotriazol-1-ylmethyl)benzenes and -naphthalenes can be lithiated and reacted with alpha,beta-unsaturated aldehydes and ketones, followed by intramolecular cyclization to yield polysubstituted naphthalenes . Additionally, naphthalene-based dications, such as Naphthalene-1,8-diylbis(diphenylmethylium), can be synthesized under anhydrous conditions from dibromonaphthalene derivatives and employed in oxidative coupling reactions .

Molecular Structure Analysis

The molecular structure of naphthalene-based compounds can be elucidated using techniques like X-ray diffraction, as demonstrated by the structural characterization of 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol . Similarly, triorganotin(IV) esters of naphthalene-1-yliden hydrazo benzoic acid have been studied by X-ray crystallography, revealing monomeric structures in solution and specific coordination geometries in the solid state .

Chemical Reactions Analysis

Naphthalene derivatives can participate in various chemical reactions. For example, the synthesis of thiazolo[3,2-a]pyrimidine derivatives involves a one-pot reaction of naphthalen-2-yl-thiazol-2-amine with aromatic benzaldehyde and ethylacetoacetate . The reactivity of naphthalene-based azo dyes, such as 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol, includes diazotization and diazocoupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be determined using various spectroscopic and thermal techniques. For instance, the pKa values, thermal stability, and decomposition of a thiazolylazo naphthalene compound were studied using spectroscopic methods and thermal analysis . The non-linear optical behaviors and other chemical properties of methyl naphthalen-1-yl isoxazolidin acetate were examined using density functional theory calculations .

科学研究应用

合成和表征

萘衍生物,包括与2-(萘-1-基甲基)-1,1-二氧代-1,2-苯并噻唑-3-酮结构相关的化合物,经常被合成和表征,以探索它们的化学性质和潜在应用。例如,新型杂环配体及其金属配合物已被制备和表征,表现出多种活性,如抗菌特性(Ekennia 等人,2018)。类似地,萘衍生物已被评估其抗癌特性,在特定癌细胞系中显示出有希望的结果(Salahuddin 等人,2014)。

催化和有机反应

萘衍生物在各种有机反应中作为关键中间体或催化剂。例如,苯并三唑辅助芳环环化已被用于多取代萘的有效合成,展示了萘基化合物在促进复杂有机转化中的多功能性(Katritzky 等人,1997)。

生物和制药应用

萘衍生物表现出显着的生物活性,包括抗菌和抗增殖作用。一项关于连接到苯并[1,3]二氧杂环部分的噻唑基吡唑啉衍生物的研究突出了它们的抗菌和抗增殖活性,某些化合物对特定癌细胞表现出显着的抑制作用(Mansour 等人,2020)。此外,萘-1-基甲基取代的银 N-杂环卡宾配合物已被合成,并对各种细菌和真菌表现出高抗菌活性(Gök 等人,2015)。

材料科学

在材料科学领域,萘衍生物被用于开发具有独特性能的新型材料。例如,已经合成了含有咔唑和萘二酰亚胺单元的低带隙供体-受体-供体化合物,由于其良好的氧化还原性能和电致变色行为,展示了它们在有机电子等应用中的潜力(Rybakiewicz 等人,2020)。

分析化学

萘衍生物也在分析化学中作为化学传感器和探针得到应用。例如,已经开发了高灵敏度的基于萘的两光子荧光探针,用于活细胞中 H2S 的生物成像,展示了萘衍生物在先进成像技术中的实用性(Mao 等人,2013)。

属性

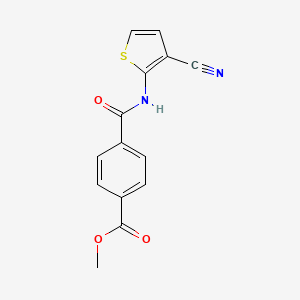

IUPAC Name |

2-(naphthalen-1-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c20-18-16-10-3-4-11-17(16)23(21,22)19(18)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBPVRSJGPRVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-1-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]](/img/structure/B2506719.png)

![1'-(4-(Trifluoromethoxy)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2506721.png)

![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)

![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)

![5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2506727.png)

![Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride](/img/structure/B2506729.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2506733.png)

![ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2506736.png)

![(E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2506738.png)